methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a halogenated pyrrolopyridine derivative featuring an iodine atom at position 3 and a methyl ester group at position 6. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural resemblance to bioactive natural products and pharmaceuticals. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester group offers versatility for further functionalization .
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) |
InChI Key |
HZYDEEWKSXJMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)I |
Origin of Product |
United States |
Preparation Methods
N-Oxide-Mediated Iodination
A 2023 ACS Omega study (result 2, 8) detailed the use of m-chloroperbenzoic acid (mCPBA) to oxidize 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) to its N-oxide (6 ), facilitating electrophilic iodination at the C3 position. Subsequent chlorination at C6 with POCl₃ yielded 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (8 ), which was esterified using methyl chloroformate to form the target compound.
Reaction Conditions :
- Oxidation : 77% mCPBA in diethyl ether, room temperature, 1 hour.
- Chlorination : POCl₃, reflux, 8 hours.
- Esterification : Methyl chloroformate, DMF, K₂CO₃, 50°C, 30 minutes.
NIS-Based Iodination
EvitaChem (result 3) reported a one-pot iodination protocol using N-iodosuccinimide (NIS) and potassium carbonate in dimethylformamide (DMF) at 80°C. The methyl ester group at C6 was introduced via prior carboxylation of the pyrrolopyridine ring.
Key Data :
- Temperature : 80°C.
- Catalyst : None required.
- Purity : >95% after recrystallization.
Suzuki-Miyaura Cross-Coupling Approaches
Palladium-catalyzed cross-coupling enables modular synthesis. A patent (result 1) described the use of bis(pinacolato)diboron and Pd(dppf)Cl₂ to functionalize 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by iodination.
Boron Intermediate Formation
- Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
- Conditions : Dioxane/water (2.5:1), 80°C, 8 hours.
The resulting boronic ester was iodinated using NIS, and the C6 carboxylate was introduced via esterification with methyl iodide.
Yield : 68% after column chromatography.
Hydrolysis-Esterification Sequential Route
Carboxylation Followed by Methylation
Ambeed (result 5) and BLD Pharm (result 4) highlighted a two-step process:
- Carboxylation : 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid was synthesized via hydrolysis of a nitrile intermediate using 6N HCl.
- Esterification : The carboxylic acid was treated with methanol and H₂SO₄ under reflux to form the methyl ester.
Optimization Note :
Industrial-Scale Production
EvitaChem (result 3) and 001Chemical (result 15) outlined large-scale protocols:
- Automated Reactors : Continuous-flow systems for iodination and esterification.
- Purification : Recrystallization from ethanol/water (3:1) or chromatography on silica gel (ethyl acetate/hexanes).
- Throughput : 10 kg/batch with >98% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scale Feasibility |
|---|---|---|---|---|
| Direct Iodination | 46% | 95% | Moderate | Pilot-scale |
| Suzuki Cross-Coupling | 68% | 97% | High | Industrial |
| Hydrolysis-Esterification | 89% | 98% | Low | Lab-scale |
Challenges and Solutions
- Regioselectivity : Iodination at C3 competes with C5 substitution. Using bulky ligands (e.g., dppf) with Pd catalysts suppresses byproducts.
- Ester Hydrolysis : Basic conditions (e.g., NaOH/MeOH) must be controlled to prevent decarboxylation.
- Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:4) effectively separates iodinated isomers.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or alkynes are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Building Block in Organic Synthesis
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a versatile building block for synthesizing complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The iodine atom can be replaced with different nucleophiles, enabling the introduction of diverse functional groups.
- Oxidation and Reduction Reactions : This compound can undergo oxidation to form corresponding N-oxides or reduction to yield hydrogenated derivatives.
Therapeutic Potential
Research indicates that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has significant potential as a therapeutic agent:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer drug development. For instance, studies have demonstrated its ability to inhibit fibroblast growth factor receptors (FGFRs), which are critical for tumor growth and metastasis .
Protein Degradation
This compound is also being explored as a protein degrader building block. Its structural features allow it to interact with cellular machinery responsible for targeted protein degradation, which is a novel approach in drug discovery aimed at eliminating disease-causing proteins .
Case Studies
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrrolopyridine Derivatives
a. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Structure : Bromine at position 3, methyl ester at position 6.
- Molecular Formula : C₉H₇BrN₂O₂; Molecular Weight : 255.07 .
- Comparison :
- Bromine has a lower atomic weight and electronegativity compared to iodine, making it less reactive in cross-coupling reactions.
- The bromo analog is cheaper to synthesize but may require harsher reaction conditions for substitution.
b. 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Positional Isomers of Methyl Esters
a. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5)
- Structure : Methyl ester at position 5.
- Reduced steric hindrance compared to the 6-carboxylate isomer .
b. Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Pyrrolopyridine Derivatives with Alternate Heterocycles
a. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Tabulated Comparison of Key Properties
Biological Activity
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has a molecular formula of C₉H₇IN₂O₂ and a molecular weight of approximately 302.07 g/mol. The structure features a pyrrolo[2,3-b]pyridine core with an iodine atom and a carboxylate group, which are significant for its reactivity and biological interactions .
Synthesis
The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common route includes the palladium-catalyzed cross-coupling reaction starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine with iodoacetic acid derivatives .
Synthetic Route Example:
- Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine
- Reagents: Iodoacetic acid derivatives
- Catalyst: Palladium
- Conditions: Controlled temperature and atmosphere to facilitate the coupling reaction.
Kinase Inhibition
Research indicates that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibits significant inhibitory activity against various kinases, particularly fibroblast growth factor receptors (FGFRs). These receptors are crucial in cellular processes such as proliferation and survival .
Table 1: Biological Activity Overview
The mechanism by which methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate inhibits kinases involves binding to the ATP site of the enzyme. The unique structural features allow it to form hydrogen bonds and van der Waals interactions with key amino acid residues in the kinase domain .
Case Studies
Several studies have evaluated the biological efficacy of this compound:
-
Study on FGFR Inhibition:
- Researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their inhibitory effects on FGFRs.
- Results indicated that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate showed promising results in inhibiting FGFR-mediated signaling pathways, suggesting its potential as an anti-cancer agent .
-
Antitumor Activity:
- In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through FGFR inhibition.
- The compound's ability to inhibit cell migration and invasion further supports its therapeutic potential .
Comparative Analysis with Related Compounds
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives. Below is a comparison table highlighting some related compounds:
Table 2: Comparison of Pyrrolo[2,3-b]Pyridine Derivatives
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | Structure | Different carboxylate position; distinct biological activity |
| Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Structure | Incorporates trifluoromethyl group; enhanced lipophilicity |
| Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Structure | Similar structure; varied kinase inhibition profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
